REACTION_CXSMILES
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C(#N)[CH:2]([CH2:4][C:5]#[N:6])O.C(O)(=O)C.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[SH:19]>C(O)C.C(OCC)(=O)C>[S:19]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]=[C:2]1[CH2:4][C:5]#[N:6]
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Name
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|
Quantity
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6.61 g
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Type
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reactant
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Smiles
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C(C(O)CC#N)#N
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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7 mL
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1)S
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with 5% aqueous sodium chloride solution
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Type
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WASH
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Details
|
The organic layer was further washed with 3N NaOH (200 ml) and saturated NaCl solution (200 ml)
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Type
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CUSTOM
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Details
|
dried
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Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue was crystallized from IPE
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
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S1C(=NC2=C1C=CC=C2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |